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Compound of Interest

Compound Name: Thioformaldehyde

Cat. No.: B1214467

A Comparative Spectroscopic Guide to Formaldehyde and Thioformaldehyde

Formaldehyde (H2CO) and its sulfur analog, thioformaldehyde (H2CS), serve as fundamental
prototypes in molecular spectroscopy. Both are planar molecules exhibiting C2v symmetry, yet
the substitution of oxygen with sulfur induces significant changes in their spectroscopic
properties.[1] This guide provides a comparative analysis of their key spectroscopic
parameters, supported by experimental data and methodologies, to serve as a valuable
resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

The ground electronic states of both formaldehyde and thioformaldehyde are characterized
by a planar geometry. However, the substitution of the oxygen atom with the larger sulfur atom
leads to a notable increase in the carbon-heteroatom bond length. The C-H bond length,
conversely, is slightly shorter in thioformaldehyde.[1]

Table 1: Ground State Molecular Structures of Formaldehyde and Thioformaldehyde
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Parameter Formaldehyde (H2CO) Thioformaldehyde (H2CS)
r(C-H) (A) 1.116 1.0925

r(C=X) (A) 1.208 1.611

L(HCH) (°) 116.5 116.8

Point Group Cav Cav

Vibrational Spectroscopy

The fundamental vibrational frequencies for formaldehyde and thioformaldehyde have been
extensively studied. The table below summarizes these frequencies. A notable difference is the
ordering of the C=X stretching and CH:z scissoring modes; in H2CO, the C=0 stretch (v2) has a
higher frequency than the CHz scissor (vs), while in HzCS, the C=S stretch (vs) is at a lower
frequency than the CHz scissor (v2).[1]

Table 2: Fundamental Vibrational Frequencies (cm~1) of Formaldehyde and
Thioformaldehyde

Formaldehyde Thioformaldeh

Vibration Symmetry Description
(H2CO) yde (H2CS)

Symmetric C-H

V1 a1 2782.5[2] 2971
stretch
C=0 stretch /

V2 ai ) 1746.1[2] 1457
CHz2 scissor
CHz2 scissor /

V3 a1 1500.1[2] 1059
C=S stretch
Out-of-plane

V4 b1 1167.3[2] 990.2
bend
Asymmetric C-H

Vs b2 2843.1]2] 3024.6
stretch

Ve b2 CH:z rock 1249.1[2] 991
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Rotational Spectroscopy

Both formaldehyde and thioformaldehyde are asymmetric top molecules, though they are
close to the prolate symmetric top limit.[3] Their rotational spectra, typically studied in the
microwave region, provide highly precise rotational constants, which in turn are used to
determine their molecular structures with great accuracy.

Table 3: Ground State Rotational Constants (cm~1) of Formaldehyde and Thioformaldehyde

Constant Formaldehyde (H2CO) Thioformaldehyde (H2CS)
A 9.405 9.896
B 1.295 1.177
C 1.134 1.050

Electronic Spectroscopy

The electronic spectra of these molecules are marked by a weak n — 1t* transition in the near-
ultraviolet for formaldehyde and in the visible region for thioformaldehyde.[1] This red shift in
the absorption spectrum for H2CS is a direct consequence of the lower electronegativity and
more diffuse orbitals of sulfur compared to oxygen. The first excited singlet state (A'Az) of both
molecules has a non-planar, pyramidal geometry.

Table 4: Electronic Transition Energies of Formaldehyde and Thioformaldehyde

Transition Formaldehyde (H2CO) Thioformaldehyde (H2CS)
AlA; « X1A:1 (cm™?) 28188 16395
%Az « X!A1 (cm™?) 25194 14530

Experimental Methodologies

A variety of high-resolution spectroscopic techniques are employed to study these molecules.

Rotational Spectroscopy
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» Method: Microwave spectroscopy or Terahertz spectroscopy using backward-wave
oscillators (BWOSs) or solid-state sources.

e Protocol: Gaseous samples at low pressure are introduced into a long absorption cell. The
radiation is passed through the cell, and the transmitted intensity is measured by a sensitive
detector (e.g., a Schottky barrier diode). Frequency modulation and lock-in detection are
often used to enhance sensitivity. For unstable species like thioformaldehyde, it can be
produced by pyrolysis of a suitable precursor (e.g., trimethylene sulfide) immediately before
the absorption cell.[3][4]

Vibrational Spectroscopy

o Method: Fourier Transform Infrared (FTIR) Spectroscopy.

e Protocol: An infrared beam is passed through a gas cell containing the sample. The resulting
interferogram is then Fourier-transformed to obtain the vibrational spectrum. For high-
resolution studies, long path-length cells and low sample pressures are used to resolve the
rotational fine structure of the vibrational bands.[5]

Electronic Spectroscopy
e Method: UV-Visible Absorption Spectroscopy.

» Protocol: A broadband light source (e.g., a deuterium lamp for UV, a tungsten lamp for
visible) is passed through a sample cell. The transmitted light is then dispersed by a
monochromator and detected. For high-resolution work, laser-based techniques such as
cavity ring-down spectroscopy (CRDS) or laser-induced fluorescence (LIF) are employed.[6]

[7]
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Caption: Ground state molecular structures of H2CO and Hz2CS.

Electronic Energy Level Comparison
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Caption: Lowest electronic energy levels of H2CO and HzCS.

Experimental Workflow
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Caption: Generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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